1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
Chemical Nomenclature and Identification
1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronate ester-functionalized urea derivative. Its systematic IUPAC name reflects its structural complexity: 1-[2-fluoro-5-methylphenyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea . The compound is cataloged under PubChem CID 16125104 and CAS Registry Number 796967-18-5. Its molecular formula, C₂₀H₂₄BFN₂O₃ , corresponds to a molecular weight of 370.23 g/mol . Key identifiers include the SMILES string CC1=CC(NC(=O)NC2=CC=C(C=C2)B2OC(C)(C)C(C)(C)O2)=C(F)C=C1 and InChIKey UXOFPHPAEAVMKW-UHFFFAOYSA-N.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-fluoro-5-methylphenyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| Molecular Formula | C₂₀H₂₄BFN₂O₃ |
| Molecular Weight | 370.23 g/mol |
| CAS Number | 796967-18-5 |
| PubChem CID | 16125104 |
Molecular Structure and Component Analysis
The compound integrates two distinct moieties: a 2-fluoro-5-methylphenylurea group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group . The urea linkage (–N–C(=O)–N–) bridges these components, enabling hydrogen-bonding interactions. The boronate ester, a cyclic structure with a boron atom bonded to two oxygen atoms, enhances stability and reactivity in cross-coupling reactions.
The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, while the methyl group at the para position modulates solubility and steric bulk. X-ray crystallography of analogous compounds reveals planar geometries for the urea group and tetrahedral coordination around boron.
Historical Development and Research Context
First reported in 2007, this compound emerged during efforts to expand the toolkit of boronate esters for Suzuki-Miyaura cross-coupling reactions. Its design leverages the urea motif’s hydrogen-bonding capacity and the boronate group’s transmetalation efficiency. Early applications focused on synthesizing biaryl structures for pharmaceutical intermediates, such as kinase inhibitors and anticancer agents.
A pivotal study in 2022 demonstrated its utility in modular drug discovery, where the urea group served as a hydrogen-bond donor to enhance target binding affinity. Concurrently, advancements in continuous-flow synthesis enabled scalable production of similar boronate esters, underscoring industrial relevance.
Significance in Organoboron Chemistry
This compound exemplifies the synergy between urea functionalities and boronate esters in modern synthetic chemistry:
- Boronate Reactivity : The pinacol boronate group participates in Suzuki-Miyaura couplings, enabling carbon-carbon bond formation with aryl halides under palladium catalysis. This reaction is pivotal in constructing complex molecules, including polymers and pharmaceuticals.
- Urea as a Functional Motif : The urea group engages in hydrogen bonding, facilitating molecular recognition in catalysis and supramolecular chemistry. For example, urea-stabilized gold nanoparticles have catalyzed Suzuki reactions in aqueous media.
- Electron-Withdrawing Effects : The fluorine atom enhances the boronate’s electrophilicity, accelerating transmetalation steps in cross-coupling reactions.
Table 2: Functional Group Contributions
| Group | Role |
|---|---|
| Pinacol boronate | Enables cross-coupling reactions; stabilizes boron center |
| Urea linkage | Facilitates hydrogen bonding; enhances solubility |
| 2-Fluoro-5-methylphenyl | Modulates electronic and steric properties |
Contemporary Research Landscape
Recent studies highlight three key areas of innovation:
- Pharmaceutical Synthesis : The compound serves as a precursor to kinase inhibitors targeting p53-deficient cancers. Modifications to the urea moiety have improved binding to ATP pockets in kinases.
- Polymer Chemistry : Its boronate group has been incorporated into conjugated polymers via Suzuki polycondensation, yielding materials with tunable optoelectronic properties.
- Catalysis : Urea-functionalized boronates act as dual hydrogen-bond donors and Lewis acids in asymmetric catalysis, enabling enantioselective transformations.
A 2025 study demonstrated its use in synthesizing quinoxaline urea analogs , which inhibit IKKβ phosphorylation in pancreatic cancer models. Another breakthrough involved its integration into N-coordinated boron polymers , which exhibit enhanced charge-carrier mobility for organic electronics.
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFN2O3/c1-13-6-11-16(22)17(12-13)24-18(25)23-15-9-7-14(8-10-15)21-26-19(2,3)20(4,5)27-21/h6-12H,1-5H3,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOFPHPAEAVMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583109 | |
| Record name | N-(2-Fluoro-5-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796967-18-5 | |
| Record name | N-(2-Fluoro-5-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the reaction of a boronate-substituted aniline derivative with an aryl isocyanate. This approach is favored due to its straightforwardness, mild reaction conditions, and high selectivity.
Detailed Synthetic Procedure
-
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (boronate aniline)
- 2-fluoro-5-methylphenyl isocyanate
Solvent: Dichloromethane (DCM) is commonly used due to its ability to dissolve both reactants and maintain low temperatures.
-
- The boronate aniline (2 mmol) is dissolved in 10 mL of DCM and cooled to 0 °C using an ice-water bath.
- 2-fluoro-5-methylphenyl isocyanate (2 mmol) is added dropwise to the stirred solution.
- The reaction mixture is allowed to stir overnight at 0 °C to room temperature to ensure complete conversion.
-
- After completion, the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography using a gradient of ethyl acetate and hexane (20–80%) as eluents.
- The purified compound is obtained as a white solid with yields typically around 80–95%.
Reaction Scheme
$$
\text{4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline} + \text{2-fluoro-5-methylphenyl isocyanate} \rightarrow \text{this compound}
$$
Analytical Data Supporting the Synthesis
| Analytical Technique | Observed Data |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for C20H25BN2O4 [M+H]: 369.1907; Found: 369.1861 |
| ^1H NMR (400 MHz, CDCl3) | δ 1.30 (s, 12H, methyl groups on boronate), 2.17 (s, 3H, methyl on aromatic ring), aromatic protons between δ 6.5–8.1 ppm |
| Purity | >95% by chromatographic analysis |
Variations and Analogues
The same synthetic approach has been successfully applied to prepare analogues by substituting the aryl isocyanate with other functionalized phenyl isocyanates (e.g., 2-chlorophenyl, 2-cyanophenyl, 2,4-difluorophenyl), demonstrating the robustness and versatility of this method.
Research Findings and Optimization
- The reaction proceeds efficiently at low temperatures (0 °C) to minimize side reactions and decomposition of sensitive boronate esters.
- Dichloromethane is preferred over other solvents like dimethylformamide (DMF) due to easier removal and better product isolation.
- The use of stoichiometric amounts of reactants ensures high yield and purity.
- Flash chromatography with a gradient elution system effectively separates the product from unreacted starting materials and by-products.
- The boronate ester moiety remains intact throughout the reaction, which is crucial for subsequent cross-coupling reactions in pharmaceutical synthesis.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Reactants | Boronate aniline, 2-fluoro-5-methylphenyl isocyanate |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C (ice bath) to room temperature |
| Reaction Time | Overnight (12–16 hours) |
| Purification Method | Flash column chromatography (EtOAc/hexane gradient) |
| Yield | 80–95% |
| Product State | White solid |
| Key Analytical Confirmations | HRMS, ^1H NMR |
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the boron-containing moiety.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles under appropriate conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of urea compounds exhibit promising anticancer properties. The incorporation of a fluorinated aromatic ring enhances the lipophilicity and biological activity of the molecule. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
2. Targeting Kinases
This compound may serve as a kinase inhibitor. Kinases are vital in various signaling pathways related to cancer and other diseases. The presence of the boron-containing moiety can improve the selectivity and potency of the compound against specific kinase targets .
Agricultural Applications
1. Herbicide Development
The unique structure of 1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea suggests potential use as a herbicide. Compounds with similar structures have been studied for their ability to inhibit plant growth by interfering with specific enzymatic pathways essential for plant development .
Materials Science
1. Polymer Chemistry
The boron-containing component of this compound allows for its application in polymer chemistry. It can be used as a cross-linking agent in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices has been shown to improve their performance in various applications .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar urea derivatives. The research highlighted that modifications to the urea structure could lead to increased potency against breast cancer cells. The study concluded that fluorinated compounds exhibited better efficacy compared to their non-fluorinated counterparts .
Case Study 2: Herbicide Efficacy
Research conducted on herbicide candidates revealed that compounds with boron-containing moieties demonstrated significant herbicidal activity against common agricultural weeds. The study indicated that these compounds disrupted key metabolic processes in plants, leading to effective weed control .
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boron-containing moiety can participate in unique interactions with biological molecules, potentially leading to novel therapeutic effects.
Comparison with Similar Compounds
Key Data Tables
Biological Activity
The compound 1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various biological targets, and safety profiles.
Chemical Structure
The compound features a complex structure with a urea linkage and a boron-containing moiety. The fluorinated aromatic ring and the tetramethyl dioxaborolane contribute to its unique chemical properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer therapeutics and antimicrobial properties. Below are key findings related to its biological activity:
Anticancer Activity
- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. For instance, derivatives with fluorinated phenyl groups have demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and others with IC50 values in the nanomolar range .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways. This is evidenced by increased levels of pro-apoptotic markers such as caspase 9 in treated cells .
- Selectivity and Resistance : The compound's design aims to overcome multidrug resistance often seen in cancer therapies. Its ability to bypass P-glycoprotein-mediated resistance has been noted in similar compounds .
Antimicrobial Activity
- Activity Against Bacterial Strains : Preliminary studies suggest that related compounds exhibit activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 to 8 µg/mL .
- Potential for Drug Development : Given the increasing prevalence of antibiotic resistance, compounds like this one could play a crucial role in developing new antimicrobial agents.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate favorable absorption and distribution characteristics for similar compounds in animal models. For instance:
- Oral Bioavailability : Compounds similar to this one have shown acceptable oral bioavailability (approximately 31.8%) when administered at doses around 10 mg/kg .
- Safety Profile : Toxicity studies conducted on rodent models revealed no acute toxicity at high doses (up to 2000 mg/kg), indicating a promising safety profile for further development .
Data Summary
| Activity | Target | IC50/Effect | Notes |
|---|---|---|---|
| Anticancer | MCF-7 Cells | IC50 ~ 8 nM | Induces apoptosis via caspase activation |
| Antimicrobial | MRSA | MIC ~ 4–8 µg/mL | Effective against resistant strains |
| Pharmacokinetics | Oral Bioavailability | ~31.8% | Good absorption |
| Safety | Rodent Models | No toxicity up to 2000 mg/kg | Favorable safety profile |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- A study evaluating similar fluorinated urea derivatives found that they exhibited significant anti-proliferative effects on various cancer cell lines while maintaining low toxicity levels in vivo.
- Another investigation focused on antimicrobial efficacy demonstrated that compounds with dioxaborolane structures could effectively inhibit bacterial growth in vitro.
Q & A
Q. What are the optimal synthetic routes for preparing this urea-dioxaborolane hybrid compound?
Answer: The compound is synthesized via a two-step process:
Formation of the urea core : React 2-fluoro-5-methylphenyl isocyanate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in an inert solvent (e.g., dichloromethane or toluene) under reflux, using triethylamine to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields the pure product.
Q. Key Considerations :
- Moisture-sensitive intermediates require anhydrous conditions.
- Monitor reaction progress via TLC or HPLC to minimize side products.
Q. Table 1: Comparative Synthesis Conditions
| Solvent | Base | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | Reflux | 65–75 | ≥95% |
| Toluene | Pyridine | 80°C | 55–65 | 90–92% |
Q. What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern for boron.
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).
Advanced Tip : X-ray crystallography (e.g., methodology) resolves stereoelectronic effects of the fluorine and boronate groups .
Advanced Research Questions
Q. How does the dioxaborolane moiety influence reactivity in cross-coupling reactions?
Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura coupling, critical for bioconjugation or polymer synthesis. Key factors:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures.
- Base : K₂CO₃ or CsF for deprotonation.
- Kinetics : Boronate stability in protic solvents limits reaction time (<24 hours at 60°C) .
Data Contradiction Alert :
Conflicting yields (50–85%) arise from boronate hydrolysis in aqueous conditions. Mitigate by:
Q. What experimental strategies address stability challenges during storage and handling?
Answer: Stability Issues :
- Hydrolysis : Dioxaborolane decomposes in humid environments.
- Thermal Degradation : Above 80°C, urea linkage may cleave.
Q. Methodological Solutions :
Q. Table 2: Stability Under Different Conditions
| Condition | Degradation (%) | Time (Days) |
|---|---|---|
| Ambient (25°C, air) | 40–50 | 7 |
| Argon, -20°C | <5 | 30 |
| DMSO, 4°C | 10–15 | 14 |
Q. How to design a study evaluating this compound’s potential as a kinase inhibitor?
Answer: Experimental Design :
In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence.
Dose-Response Curves : IC₅₀ determination (0.1–100 μM range).
Selectivity Screening : Compare inhibition across 50+ kinases (DiscoverX panel).
Q. Advanced Considerations :
- Molecular Docking : Align with crystal structures (PDB) to predict binding modes.
- Cellular Uptake : Measure intracellular boron via ICP-MS to confirm bioavailability .
Data Interpretation :
Contradictions in IC₅₀ values may arise from assay buffer pH affecting boronate ionization. Standardize buffer conditions (pH 7.4, 1 mM DTT) .
Q. How to resolve discrepancies in reported solubility data across studies?
Answer: Common Contradictions :
- Aqueous solubility ranges from 0.1 mg/mL (pH 7) to 1.2 mg/mL (pH 9).
Q. Methodological Harmonization :
- Solvent System : Use DMSO stock solutions (10 mM) diluted into PBS.
- Dynamic Light Scattering (DLS) : Confirm absence of aggregates.
- Standardized Protocols : Follow OECD 105 guidelines for shake-flask method .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
